N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide
Overview
Description
N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a fluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-chlorophenol and 3-fluorophenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 5-amino-2-chlorophenol with an appropriate acylating agent under controlled conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-fluorophenol in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group back to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases/acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-chlorophenyl)-2-(4-fluorophenoxy)-acetamide: Similar structure with a different position of the fluorine atom.
N-(5-Amino-2-chlorophenyl)-2-(3-chlorophenoxy)-acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both chloro and fluoro groups can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-12-5-4-10(17)7-13(12)18-14(19)8-20-11-3-1-2-9(16)6-11/h1-7H,8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMAKFOEPDATMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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